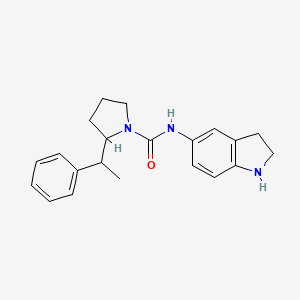![molecular formula C14H24N4OS B7436114 2,4-Dimethyl-6-[[4-(2-methylsulfinylethyl)piperazin-1-yl]methyl]pyrimidine](/img/structure/B7436114.png)
2,4-Dimethyl-6-[[4-(2-methylsulfinylethyl)piperazin-1-yl]methyl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-6-[[4-(2-methylsulfinylethyl)piperazin-1-yl]methyl]pyrimidine is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is a pyrimidine derivative that has been synthesized using various methods. The purpose of
Mécanisme D'action
The mechanism of action of 2,4-Dimethyl-6-[[4-(2-methylsulfinylethyl)piperazin-1-yl]methyl]pyrimidine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. The compound has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
2,4-Dimethyl-6-[[4-(2-methylsulfinylethyl)piperazin-1-yl]methyl]pyrimidine has been shown to have a number of biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (cell death) in these cells. It has also been shown to have antioxidant properties, which may help to protect cells from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,4-Dimethyl-6-[[4-(2-methylsulfinylethyl)piperazin-1-yl]methyl]pyrimidine in lab experiments is its potential therapeutic applications. The compound has been shown to have anticancer properties and may be useful in the development of new cancer therapies. Additionally, the compound has been used in the development of new imaging agents for use in diagnostic procedures. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Careful handling and disposal of the compound is necessary to prevent harm to researchers and the environment.
Orientations Futures
There are several future directions for research on 2,4-Dimethyl-6-[[4-(2-methylsulfinylethyl)piperazin-1-yl]methyl]pyrimidine. One area of research is the development of new cancer therapies based on the compound's anticancer properties. Another area of research is the development of new imaging agents for use in diagnostic procedures. Additionally, the compound's potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders is an area of ongoing research. Finally, further studies on the compound's mechanism of action and biochemical and physiological effects are necessary to fully understand its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2,4-Dimethyl-6-[[4-(2-methylsulfinylethyl)piperazin-1-yl]methyl]pyrimidine has been achieved using various methods. One of the most commonly used methods involves the reaction of 2,4-dimethyl-6-iodopyrimidine with 4-(2-methylsulfinylethyl)piperazine in the presence of a base. The resulting compound is then treated with formaldehyde and hydrogen chloride to obtain the final product. Other methods include the use of different starting materials and reagents.
Applications De Recherche Scientifique
2,4-Dimethyl-6-[[4-(2-methylsulfinylethyl)piperazin-1-yl]methyl]pyrimidine has been extensively studied for its potential applications in scientific research. The compound has been shown to have anticancer properties and has been used in the development of new cancer therapies. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, the compound has been used in the development of new imaging agents for use in diagnostic procedures.
Propriétés
IUPAC Name |
2,4-dimethyl-6-[[4-(2-methylsulfinylethyl)piperazin-1-yl]methyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4OS/c1-12-10-14(16-13(2)15-12)11-18-6-4-17(5-7-18)8-9-20(3)19/h10H,4-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRECRKIGRSMFCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)CN2CCN(CC2)CCS(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-6-[[4-(2-methylsulfinylethyl)piperazin-1-yl]methyl]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(aminomethyl)phenyl]-1-(tetrazol-1-yl)cyclopropane-1-carboxamide](/img/structure/B7436067.png)

![2-chloro-N-[(2R)-2-hydroxy-3-methoxypropyl]propanamide](/img/structure/B7436083.png)
![1-[1-[(5-Chloro-1-methylbenzimidazol-2-yl)methyl]piperidin-4-yl]triazole-4-carboxylic acid](/img/structure/B7436088.png)
![8-(6-Fluoro-5-methylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B7436093.png)
![5-cyclopropyl-N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7436096.png)
![1-Ethyl-3-[2-methyl-4-[(4-methylmorpholin-2-yl)methyl]piperazin-1-yl]pyrrolidin-2-one](/img/structure/B7436100.png)
![N-[(1-methylsulfonylcyclohexyl)methyl]pyrido[2,3-b]pyrazin-6-amine](/img/structure/B7436103.png)
![1-[4-(Difluoromethylsulfonyl)phenyl]-2-(3-fluoro-4-methoxyphenyl)pyrrolidine](/img/structure/B7436107.png)
![(2R)-2-[(2,4-dichloro-3-methylphenyl)methylamino]propan-1-ol](/img/structure/B7436121.png)
![Ethyl 4-[2-[3-(aminomethyl)phenoxy]propanoyl]piperazine-1-carboxylate](/img/structure/B7436129.png)
![3-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyrrolidine-1-carboxamide](/img/structure/B7436133.png)
![Furan-3-yl-[4-(5,6,7,8-tetrahydroquinolin-4-yl)piperazin-1-yl]methanone](/img/structure/B7436135.png)